Phenazine-1,3-diamine
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Overview
Description
Phenazine-1,3-diamine is a nitrogen-containing heterocyclic compound belonging to the phenazine family. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . The phenazine framework has emerged as a significant synthetic target due to its applications in both medicinal and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine-1,3-diamine typically involves the condensation of 1,2-diaminobenzenes with various 2-carbon units. Common methods include:
Wohl–Aue Method: This method involves the reaction of aniline derivatives with nitrobenzene in the presence of a base.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with aldehydes or ketones.
Reductive Cyclization: This involves the cyclization of diphenylamines under reductive conditions.
Oxidative Cyclization: This method uses oxidative agents to cyclize 1,2-diaminobenzenes or diphenylamines.
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and catalytic processes are common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Phenazine-1,3-diamine undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This involves the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted phenazine derivatives, which exhibit enhanced biological and chemical properties .
Scientific Research Applications
Phenazine-1,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenazine-1,3-diamine involves its ability to serve as an electron shuttle, modifying cellular redox states and acting as a cell signal that regulates gene expression . It contributes to biofilm formation and enhances bacterial survival by serving as an electron acceptor . In eukaryotic cells, it can induce apoptosis through the generation of reactive oxygen species (ROS) .
Comparison with Similar Compounds
Phenazine-1,3-diamine can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: Known for its potent activity against Mycobacterium tuberculosis.
Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas aeruginosa.
Clofazimine: An antituberculosis agent used as a prototype to develop new drugs.
This compound is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties compared to other phenazine derivatives .
Properties
IUPAC Name |
phenazine-1,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-5-8(14)12-11(6-7)15-9-3-1-2-4-10(9)16-12/h1-6H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEXLMJDNCJTGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C=C(C3=N2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00668462 |
Source
|
Record name | Phenazine-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18450-11-8 |
Source
|
Record name | Phenazine-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00668462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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